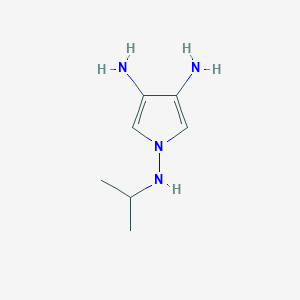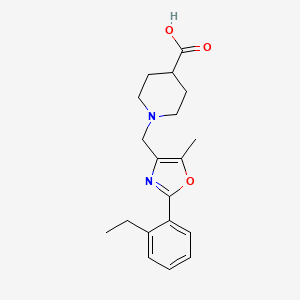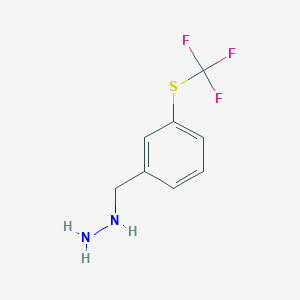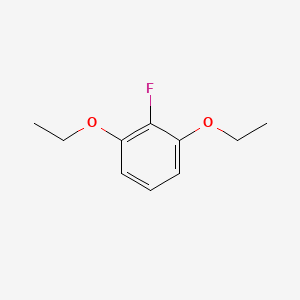![molecular formula C10H8Cl2N2O2 B12862164 Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of chlorine atoms and an ester functional group in its structure makes it a versatile intermediate for various chemical reactions and potential therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with 2,6-dichloro-4-nitropyridine, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired pyrrolo[3,2-c]pyridine core. The esterification of the carboxylic acid group is then achieved using ethanol in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography and crystallization further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent such as dimethylformamide.
Reduction Reactions: Hydrogen gas with a palladium on carbon catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrolo[3,2-c]pyridine derivatives.
Reduction Reactions: Formation of amino derivatives.
Ester Hydrolysis: Formation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
科学研究应用
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds with biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
作用机制
The mechanism of action of Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
相似化合物的比较
Similar Compounds
- Ethyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Ethyl 4,6-dichloro-1H-pyrrolo[3,4-c]pyridine-3-carboxylate
- Ethyl 4,6-dichloro-1H-pyrrolo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the position of the ester group. This structural uniqueness can lead to different reactivity and biological activity compared to other similar compounds. The presence of chlorine atoms at positions 4 and 6 enhances its potential for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C10H8Cl2N2O2 |
|---|---|
分子量 |
259.09 g/mol |
IUPAC 名称 |
ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)5-4-13-6-3-7(11)14-9(12)8(5)6/h3-4,13H,2H2,1H3 |
InChI 键 |
VRPGINDBAVOPEG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=CC(=NC(=C21)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)

![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)

![4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile](/img/structure/B12862117.png)




![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)


